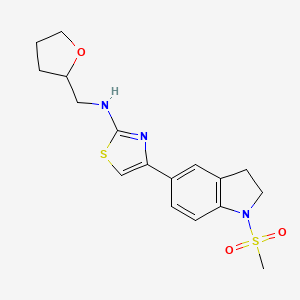

![molecular formula C12H8F17NO4S B1205315 N-乙基-N-[(十七氟辛基)磺酰]甘氨酸 CAS No. 2991-50-6](/img/structure/B1205315.png)

N-乙基-N-[(十七氟辛基)磺酰]甘氨酸

描述

N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine is a high-concentration environmental pollutant that has been detected in the environment and human blood plasma . It is also known as an anionic fluorosurfactant .

Molecular Structure Analysis

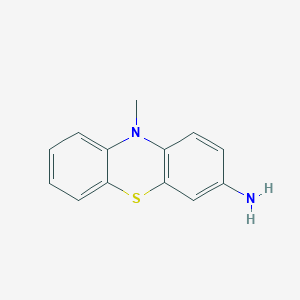

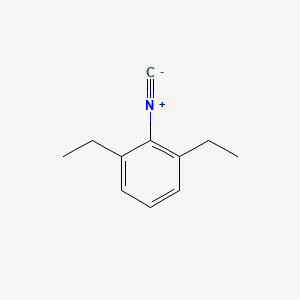

The molecular formula of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine is CF3(CF2)7SO2N(C2H5)CH2CO2K . The molecular weight is 623.32 .Physical And Chemical Properties Analysis

N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine has a refractive index of 1.371 . It has a viscosity of 30 cP at 25 °C . Its boiling point is 100 °C and it has a density of 1.3 g/mL at 25 °C .科学研究应用

Environmental Distribution Modeling

EtFOSAA has been studied for its environmental distribution, particularly through the development of a Quantitative Structure–Property Relationship (QSPR) model . This model predicts the organic carbon normalized sorption coefficients (Koc) of PFASs, which is crucial for understanding the distribution behavior of organic matter between solid and liquid phases . The model helps in estimating the potential environmental risks posed by PFASs and their migration trends between sediment/soil and water.

Bioaccumulation in Agriculture

Research has shown that EtFOSAA can accumulate in the roots of various plants used in agriculture, such as alfalfa, lettuce, corn, mung beans, radishes, ryegrass, and soybeans . The study provides insights into the accumulation and degradation kinetics of EtFOSAA in soil-plant systems, highlighting the importance of understanding how these substances interact with crops and the potential implications for food safety.

Bioremediation Strategies

The degradation products of EtFOSAA, such as N-EtFOSA, FOSAA, FOSA, and PFOS, are studied to understand their behavior in bioremediation processes . Insights from these studies are used to develop strategies for mitigating the environmental impact of PFASs, including EtFOSAA, by enhancing their degradation in soil and water systems.

作用机制

Target of Action

EtFOSAA, also known as N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine, primarily targets the mitochondria . The mitochondria play a crucial role in cellular energy production, and disruption of their function can lead to significant cellular dysfunction .

Mode of Action

EtFOSAA interacts with its mitochondrial targets by inducing the mitochondrial permeability transition (MPT) . This process involves the opening of pores in the mitochondrial membrane, which can disrupt the normal functioning of the mitochondria . The induction of MPT by EtFOSAA leads to mitochondrial swelling, the release of cytochrome c, inhibition of uncoupled mitochondrial respiration, and reactive oxygen species (ROS) generation . All these effects are inhibited by cyclosporin-A, a known inhibitor of MPT .

Biochemical Pathways

The induction of MPT by EtFOSAA disrupts mitochondrial bioenergetics . This disruption can occur through three distinct mechanisms: protonophoric uncoupling of mitochondrial respiration, induction of the MPT, or a nonselective increase in membrane permeability . The sequence of events is initiated by the induction of the MPT, which causes the release of cytochrome c as well as other cofactors leading to inhibition of respiration and ROS generation .

Pharmacokinetics

It is known that etfosaa can be detected in the roots of various plant species This suggests that EtFOSAA can be absorbed and distributed within these organisms

Result of Action

The action of EtFOSAA results in mitochondrial dysfunction, which is compounded by the ensuing oxidative injury . This can lead to significant cellular dysfunction and potentially cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EtFOSAA. For example, the presence of EtFOSAA in the roots of various plant species suggests that it can be taken up from the soil . Furthermore, the degradation rate of EtFOSAA in the plant microcosm varies, being higher in the presence of plants compared to without plants . This suggests that the presence of plants and possibly other environmental factors can influence the stability and action of EtFOSAA.

属性

IUPAC Name |

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F17NO4S/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-3H2,1H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRXVVGETMYFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2N(C2H5)CH2COOH, C12H8F17NO4S | |

| Record name | EtFOSAA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062760 | |

| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine | |

CAS RN |

2991-50-6 | |

| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2991-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002991506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-ETHYLPERFLUOROOCTANESULFONAMIDO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT4R503EPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main environmental concerns regarding EtFOSAA?

A: EtFOSAA is an environmentally persistent chemical, meaning it doesn't easily break down in the environment. [, , , , ]. This persistence allows it to accumulate in various environmental compartments, including water, sediment, and biota [, , ]. Furthermore, EtFOSAA can transform into other persistent chemicals, like PFOS, posing additional environmental risks [, , , ].

Q2: Has EtFOSAA been found in the environment?

A: Yes, EtFOSAA has been detected in various environmental matrices, including sediments, sludge, surface water, and even tap water from different countries [, , , , ]. Its presence in these diverse environments highlights its widespread distribution and potential for ecological impact.

Q3: Is there evidence of EtFOSAA accumulating in living organisms?

A: Yes, EtFOSAA can bioaccumulate in aquatic organisms, as demonstrated by studies on the oligochaete Lumbriculus variegatus []. This bioaccumulation potential raises concerns about the transfer and potential magnification of EtFOSAA throughout the food web.

Q4: How is EtFOSAA typically measured in environmental and biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique for analyzing EtFOSAA in various matrices, including serum, plasma, water, and sediment [, , , ]. This highly sensitive and selective method allows for the quantification of EtFOSAA even at trace levels.

Q5: Are there analytical methods to assess the total burden of EtFOSAA precursors?

A: Yes, the total oxidizable precursor (TOP) assay, often modified for improved accuracy, is used to estimate the total amount of PFAS precursors, including EtFOSAA, in a sample [, ]. This assay involves oxidizing the precursors to perfluoroalkyl carboxylic acids (PFCAs), which can be readily measured, providing valuable information about the potential PFAS load.

Q6: Can analytical methods differentiate between different PFAS precursors, including EtFOSAA?

A: Yes, advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS) can differentiate between various PFAS precursors, including EtFOSAA, based on their unique fragmentation patterns and retention times [, ].

Q7: What is known about the biotransformation of EtFOSAA?

A: Studies have shown that EtFOSAA can be biotransformed into PFOS and other PFOS precursors, such as PFOSA [, ]. This biotransformation process can occur in various organisms, including bacteria and rats, highlighting the potential for EtFOSAA to contribute to the overall PFOS burden in the environment and living organisms.

Q8: How does the structure of EtFOSAA relate to its environmental persistence and bioaccumulation potential?

A: The perfluorinated alkyl chain in EtFOSAA, with its strong carbon-fluorine bonds, contributes significantly to its resistance to degradation [, , , ]. This structural feature makes it challenging for natural degradation processes to break down EtFOSAA effectively, leading to its persistence in the environment. Furthermore, the hydrophobic nature of the perfluorinated chain enhances its affinity for organic matter in sediments and biota, promoting its bioaccumulation potential [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

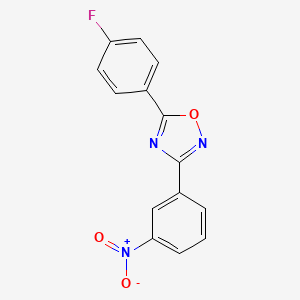

![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)

![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)

![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)